Cas no 29151-48-2 ((2-aminopropyl)bis(propan-2-yl)amine)
(2-aminopropyl)bis(propan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
-
- (2-aminopropyl)bis(propan-2-yl)amine
- N~1~,N~1~-di(propan-2-yl)propane-1,2-diamine
- EN300-228327
- n1,n1-Diisopropylpropane-1,2-diamine
- 1-N,1-N-di(propan-2-yl)propane-1,2-diamine
- CS-0274449
- AKOS000307904
- N,N-Diisopropyl-propane-1,2-diamine
- n1,n1-diisopropyl-propane-1,2-diamine
- STK349014
- 29151-48-2
-
- MDL: MFCD03419440
- Inchi: 1S/C9H22N2/c1-7(2)11(8(3)4)6-9(5)10/h7-9H,6,10H2,1-5H3
- InChI Key: BSDBAEGTTJDAJZ-UHFFFAOYSA-N
- SMILES: N(CC(C)N)(C(C)C)C(C)C
Computed Properties
- Exact Mass: 158.178298710Da
- Monoisotopic Mass: 158.178298710Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 0.8±0.1 g/cm3
- Boiling Point: 173.8±8.0 °C at 760 mmHg
- Flash Point: 56.2±13.1 °C
- Vapor Pressure: 1.2±0.3 mmHg at 25°C
(2-aminopropyl)bis(propan-2-yl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-aminopropyl)bis(propan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030508-250mg |
N,N-Diisopropyl-propane-1,2-diamine |
29151-48-2 | 250mg |
£144.00 | 2021-05-20 | ||
| Fluorochem | 030508-1g |
N,N-Diisopropyl-propane-1,2-diamine |
29151-48-2 | 1g |
£287.00 | 2021-05-20 | ||
| Fluorochem | 030508-5g |
N,N-Diisopropyl-propane-1,2-diamine |
29151-48-2 | 5g |
£782.00 | 2021-05-20 | ||
| Enamine | EN300-228327-0.05g |
(2-aminopropyl)bis(propan-2-yl)amine |
29151-48-2 | 95% | 0.05g |
$348.0 | 2024-06-20 | |
| Enamine | EN300-228327-0.1g |
(2-aminopropyl)bis(propan-2-yl)amine |
29151-48-2 | 95% | 0.1g |
$364.0 | 2024-06-20 | |
| Enamine | EN300-228327-0.25g |
(2-aminopropyl)bis(propan-2-yl)amine |
29151-48-2 | 95% | 0.25g |
$381.0 | 2024-06-20 | |
| Enamine | EN300-228327-0.5g |
(2-aminopropyl)bis(propan-2-yl)amine |
29151-48-2 | 95% | 0.5g |
$397.0 | 2024-06-20 | |
| Enamine | EN300-228327-1.0g |
(2-aminopropyl)bis(propan-2-yl)amine |
29151-48-2 | 95% | 1.0g |
$414.0 | 2024-06-20 | |
| Enamine | EN300-228327-2.5g |
(2-aminopropyl)bis(propan-2-yl)amine |
29151-48-2 | 95% | 2.5g |
$810.0 | 2024-06-20 | |
| Enamine | EN300-228327-5.0g |
(2-aminopropyl)bis(propan-2-yl)amine |
29151-48-2 | 95% | 5.0g |
$1199.0 | 2024-06-20 |
(2-aminopropyl)bis(propan-2-yl)amine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (2-aminopropyl)bis(propan-2-yl)amine
Professional Introduction to (2-Aminopropyl)bis(propan-2-yl)amine (CAS No. 29151-48-2)
(2-Aminopropyl)bis(propan-2-yl)amine, with the chemical formula C₁₁H₂₃N₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 29151-48-2, has garnered attention due to its versatile applications in drug development, catalyst synthesis, and material science. Its unique structural properties make it a valuable intermediate in the creation of more complex molecules, particularly in the realm of medicinal chemistry.
The molecular structure of (2-Aminopropyl)bis(propan-2-yl)amine consists of two propyl groups attached to an aminopropyl backbone, providing a bifunctional platform for chemical modifications. This configuration allows for the facile introduction of various functional groups, making it a preferred choice for researchers aiming to synthesize novel bioactive molecules. The compound's ability to act as a cross-linking agent and a ligand in coordination chemistry further underscores its importance in synthetic applications.
In recent years, advancements in pharmaceutical research have highlighted the potential of (2-Aminopropyl)bis(propan-2-yl)amine in the development of targeted therapies. Its structural motif is reminiscent of natural amino acids and peptides, which have been extensively studied for their therapeutic properties. Researchers have leveraged this compound to design peptidomimetics and protein-based drugs that exhibit enhanced stability and bioavailability. For instance, studies have demonstrated its utility in creating protease inhibitors that target specific enzymatic pathways involved in diseases such as cancer and inflammation.
The compound's role in catalysis is equally noteworthy. Transition metal complexes derived from (2-Aminopropyl)bis(propan-2-yl)amine have been employed as effective catalysts in various organic transformations. These catalysts exhibit high selectivity and efficiency, making them indispensable in industrial processes. For example, palladium complexes incorporating this ligand have shown promise in cross-coupling reactions, which are fundamental to constructing complex organic molecules. Such reactions are pivotal in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals.
Recent studies have also explored the applications of (2-Aminopropyl)bis(propan-2-yl)amine in materials science. Its ability to form stable coordination complexes with metal ions has led to the development of novel materials with unique properties. These materials range from conductive polymers to magnetic nanoparticles, each with potential applications in electronics, energy storage, and environmental remediation. The compound's versatility as a building block for advanced materials underscores its significance beyond traditional pharmaceutical applications.
The synthesis of (2-Aminopropyl)bis(propan-2-yl)amine itself is another area of active research. Modern synthetic methodologies have enabled more efficient and sustainable production processes. For instance, catalytic hydrogenation techniques have been optimized to minimize waste and improve yield. These advancements align with the growing emphasis on green chemistry principles, ensuring that the production of this compound is both environmentally friendly and economically viable.
In conclusion, (2-Aminopropyl)bis(propan-2-yl)amine (CAS No. 29151-48-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical research, catalysis, and materials science highlights its importance as a chemical building block. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific innovation and technological development.
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